5-Cyano-N-ethylpyridine-3-sulfonamide
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Overview
Description
5-Cyano-N-ethylpyridine-3-sulfonamide is an organic compound with the molecular formula C8H9N3O2S It features a pyridine ring substituted with a cyano group at the 5-position, an ethyl group at the nitrogen atom, and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N-ethylpyridine-3-sulfonamide typically involves the following steps:
Nitration: Pyridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino group is then sulfonated to form the sulfonamide.
Alkylation: The sulfonamide is alkylated with ethyl bromide to introduce the ethyl group.
Cyanation: Finally, the cyano group is introduced via a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-Cyano-N-ethylpyridine-3-carboxylic acid.
Reduction: Formation of 5-Amino-N-ethylpyridine-3-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Cyano-N-ethylpyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, agrochemicals, and polymers. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-Cyano-N-ethylpyridine-3-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes through its sulfonamide group, which mimics the structure of natural substrates. The cyano group can also interact with active sites, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-ethylpyridine-3-sulfonamide: Similar structure but with a bromine atom instead of a cyano group.
5-Methyl-N-ethylpyridine-3-sulfonamide: Similar structure but with a methyl group instead of a cyano group.
5-Chloro-N-ethylpyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of a cyano group.
Uniqueness
5-Cyano-N-ethylpyridine-3-sulfonamide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C8H9N3O2S |
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Molecular Weight |
211.24 g/mol |
IUPAC Name |
5-cyano-N-ethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-3-7(4-9)5-10-6-8/h3,5-6,11H,2H2,1H3 |
InChI Key |
OYKKGLAUMQHXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=CC(=C1)C#N |
Origin of Product |
United States |
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